4-Hydroxy-6-methylpyrimidine-2-carboxylic Acid
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Overview
Description
4-Hydroxy-6-methylpyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with carbon dioxide under high pressure and temperature to form the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylpyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 4-oxo-6-methylpyrimidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-6-methylpyrimidine-2-methanol.
Substitution: Formation of 4-halo-6-methylpyrimidine-2-carboxylic acid derivatives.
Scientific Research Applications
4-Hydroxy-6-methylpyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
- 2-Hydroxy-6-methylpyridine-4-carboxylic acid
- 2-Hydroxy-6-methylisonicotinic acid
Comparison: While 4-hydroxy-6-methylpyrimidine-2-carboxylic acid shares structural similarities with these compounds, it is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. For example, the pyrimidine ring can engage in different types of interactions compared to the pyridine ring, leading to variations in reactivity and biological activity.
Properties
CAS No. |
1240596-66-0 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(9)8-5(7-3)6(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
InChI Key |
MVUGCOXOYCZYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(=O)O |
Origin of Product |
United States |
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